
WAY-262611
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-262611 ist eine chemische Verbindung, die für ihre spezifische Aktivität als Inhibitor des Enzyms Dickkopf-1 (DKK1) bekannt ist, das den Wnt-Signalweg auf natürliche Weise antagonisiert . Dieser Weg ist essentiell für zelluläre Prozesse wie Proliferation, Differenzierung und Migration . This compound hat therapeutische Wirkungen bei Krankheiten wie Osteoporose und entzündlicher Darmerkrankung gezeigt, indem es den Wnt/β-Catenin-Signalweg aktiviert .
Präparationsmethoden
Die Synthese von this compound umfasst die Reaktion von 1- (4- (2-Naphthalenyl)-2-pyrimidinyl)piperidin-4-yl)methanamin mit verschiedenen Reagenzien unter spezifischen Bedingungen . Die Verbindung wird typischerweise in einer Lösung aus 0,5 % Methylcellulose/2 % Tween-80 zur oralen Verabreichung in Tierstudien hergestellt .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
WAY-262611 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionswege nicht umfassend dokumentiert sind.
Reduktion: Reduktionsreaktionen, die this compound betreffen, sind weniger häufig.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der Pyrimidinyl- und Piperidinylgruppen.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Rhabdomyosarcoma (RMS)
Research has demonstrated that WAY-262611 can impair the survival of tumor cells in rhabdomyosarcoma models. In vitro studies indicated that RMS cell lines showed sensitivity to this compound treatment, with IC50 values as low as 0.25 μM . The compound not only reduced cell proliferation but also decreased invasion rates by downregulating focal adhesion kinase (FAK), a key regulator of oncogenic processes .
Key Findings:
- IC50 Values: RD (0.30 μM), CW9019 (0.25 μM)
- Effects: Decreased cell proliferation and invasion; increased β-catenin levels and myogenic markers.
Osteosarcoma
In osteosarcoma, this compound has been shown to inhibit metastasis and promote osteoblastic differentiation. Studies revealed that it activates canonical Wnt signaling, leading to reduced proliferation of osteosarcoma cell lines with IC50 values ranging from 1 to 8 μM . The compound was effective in inducing G2/M cell cycle arrest without significant cytotoxicity, confirming its potential as a therapeutic agent against this aggressive cancer type.
Key Findings:
- IC50 Values: 3-8 μM for viability; ~1 μM for proliferation.
- Mechanism: Induces G2/M arrest and promotes osteogenic differentiation through Wnt signaling.
Inflammatory Bowel Disease (IBD)
This compound has also been investigated for its effects on inflammatory bowel disease. In preclinical models, it demonstrated the ability to ameliorate symptoms associated with IBD by enhancing Wnt signaling, which is crucial for intestinal epithelial repair and regeneration . The compound's ability to modulate DKK-1 levels suggests a therapeutic avenue for treating chronic inflammatory conditions.
Key Findings:
- Effects on IBD: Amelioration of symptoms through enhanced Wnt signaling.
Summary of Applications
Application Area | Key Findings | IC50 Values | Mechanism of Action |
---|---|---|---|
Rhabdomyosarcoma | Impaired tumor cell survival; reduced invasion | 0.25 - 0.30 μM | Inhibition of DKK-1 enhances β-catenin |
Osteosarcoma | Inhibited metastasis; induced osteoblastic differentiation | 1 - 8 μM | Activation of Wnt signaling |
Inflammatory Bowel Disease | Ameliorated symptoms | Not specified | Enhanced intestinal epithelial repair |
Case Studies
Rhabdomyosarcoma Case Study:
In vivo studies using orthotopic RMS mouse models showed that treatment with this compound significantly reduced the number of viable tumor cells detected in lung tissue after intravenous injection, indicating its potential to inhibit metastasis .
Osteosarcoma Case Study:
In a study involving patient-derived xenografts, this compound not only inhibited tumor growth but also promoted differentiation towards an osteoblastic phenotype, suggesting a dual role in both treating the cancer and potentially aiding bone repair .
Wirkmechanismus
The mechanism of action of WAY-262611 involves inhibiting DKK1, thereby enhancing Wnt signaling activity . By blocking DKK1, this compound facilitates the activation of the Wnt/β-catenin pathway, leading to increased transcriptional activity of Wnt target genes . This effect is significant for studying cellular processes such as differentiation and the role of signaling pathways in cellular development .
Vergleich Mit ähnlichen Verbindungen
WAY-262611 ist einzigartig in seiner spezifischen Hemmung von DKK1 und Aktivierung des Wnt/β-Catenin-Signalwegs . Ähnliche Verbindungen umfassen:
XAV939: Ein Tankyrase-Inhibitor, der Axin stabilisiert und den Wnt-Signalweg antagonisiert.
IWR-1: Ein Inhibitor der Wnt-Antwort, der Axin stabilisiert und den Abbau von β-Catenin fördert.
LGK974: Ein Porcupine-Inhibitor, der die Sekretion von Wnt-Liganden blockiert.
Diese Verbindungen zielen ebenfalls auf den Wnt-Signalweg ab, jedoch durch verschiedene Mechanismen, was die Einzigartigkeit von this compound in seiner spezifischen Hemmung von DKK1 hervorhebt .
Biologische Aktivität
WAY-262611 is a small molecule inhibitor of Dickkopf-1 (DKK-1), a protein that negatively regulates the Wnt/β-catenin signaling pathway. This compound has garnered attention for its potential therapeutic applications in various diseases, including inflammatory bowel disease (IBD) and certain types of cancer. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for clinical use.
This compound functions primarily by inhibiting DKK-1, which facilitates the interaction between Wnt3a and LRP5, leading to the activation of the Wnt/β-catenin pathway. The inhibition of DKK-1 prevents the formation of the DKK-1-LRP5-Kremen complex, which is crucial for the negative regulation of this signaling pathway . By activating Wnt/β-catenin signaling, this compound promotes cellular proliferation and differentiation, particularly in tissues where Wnt signaling plays a vital role.
In Vitro Studies
- Cell Proliferation and Migration : In studies involving fibroblast-like synoviocytes, this compound demonstrated significant inhibition of cell migration and reduced expression levels of focal adhesion kinase (FAK), which is implicated in oncogenic processes such as migration and invasion . The compound showed IC50 values as low as 0.25 μM in sensitive cell lines, indicating potent biological activity.
- Wnt/β-Catenin Activation : Treatment with this compound resulted in increased β-catenin levels and promoter activity, as measured by luciferase assays. This effect was observed alongside an induction of myogenic markers such as MYOD1 and myogenin, highlighting its role in muscle differentiation .
- Impact on Cell Viability : In a study examining the effects on inflammatory bowel disease models, this compound was shown to ameliorate IBD symptoms by enhancing the viability of intestinal epithelial cells and reducing apoptosis induced by dextran sulfate sodium (DSS) . The compound activated the Wnt/β-catenin pathway, leading to improved epithelial repair mechanisms.
In Vivo Studies
In vivo experiments have demonstrated that this compound can decrease tumor cell viability in mouse models. Following administration, there was a statistically significant reduction in GFP-positive cells in treated mice compared to controls . However, it is important to note that while this compound activated Wnt signaling pathways and induced differentiation in vitro, it did not produce significant effects on tumor growth in primary mouse models .
Tables Summarizing Key Data
Study | Cell Line | IC50 (μM) | Effects Observed |
---|---|---|---|
RD | 0.30 | Reduced migration and proliferation | |
CW9019 | 0.25 | Induction of myogenic markers | |
Mode-k | Not specified | Amelioration of IBD symptoms |
1. Inflammatory Bowel Disease (IBD)
In a recent study focusing on IBD, researchers established a DSS-induced model to evaluate the protective effects of this compound. The results indicated that treatment led to significant improvements in histopathological outcomes and reduced apoptosis rates in intestinal epithelial cells. The activation of Wnt/β-catenin signaling was confirmed through immunohistochemical staining for Wnt3a and DKK-1 .
2. Osteosarcoma Metastasis
Another study explored the role of this compound in osteosarcoma metastasis. The findings revealed that the compound enhanced nuclear localization and transcriptional activity of β-catenin, thereby inhibiting metastatic behaviors associated with osteosarcoma cells .
Eigenschaften
IUPAC Name |
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18/h1-7,10,13,15H,8-9,11-12,14,21H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLITPHIARVDJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine interact with the Wnt signaling pathway to affect bone formation?
A1: The research paper focuses on the discovery and preclinical development of (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, identified as WAY-262611. This compound acts as a "wingless agonist," meaning it activates the Wnt signaling pathway. [] The Wnt pathway, particularly its beta-catenin dependent branch, plays a crucial role in regulating bone formation. [] While the specific interaction mechanism of this compound with the Wnt pathway isn't detailed in the provided abstract, its characterization as a "wingless agonist" suggests it mimics the action of Wnt ligands. This, in turn, likely leads to the stabilization and activation of beta-catenin, a protein that regulates gene expression and ultimately promotes bone formation. The study demonstrates that this compound, when administered orally to ovariectomized rats, successfully increased the rate of trabecular bone formation in a dose-dependent manner. [] This highlights its potential as a therapeutic agent for bone disorders characterized by low bone mass or impaired bone formation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.